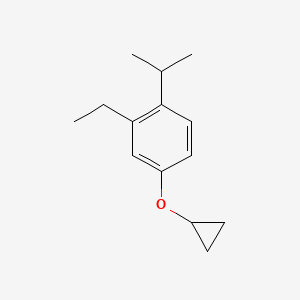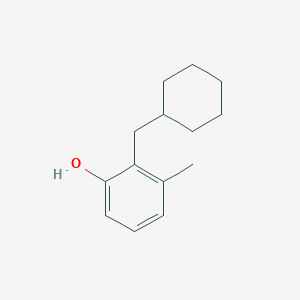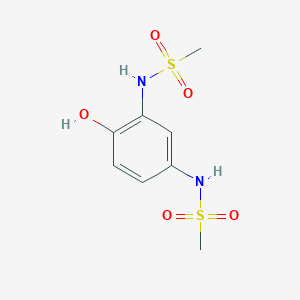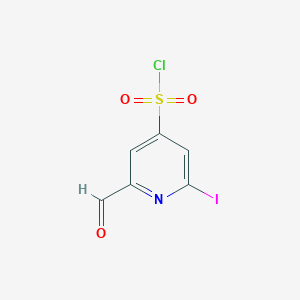
2-Formyl-6-iodopyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClINO3S and a molecular weight of 331.52 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-iodopyridine-4-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 2-formyl-6-iodopyridine. This reaction typically uses chlorosulfonic acid as the sulfonating agent under controlled conditions . Another method involves the use of sulfur dioxide and chlorine in the presence of a catalyst to achieve the desired sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorosulfonation processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available reagents and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for sulfonation reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Carboxylic Acids: Formed from oxidation of the formyl group.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Formyl-6-iodopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . The iodine atom allows for coupling reactions, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formyl-6-bromopyridine-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Formyl-6-chloropyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Formyl-6-fluoropyridine-4-sulfonyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Formyl-6-iodopyridine-4-sulfonyl chloride is unique due to the presence of the iodine atom, which enhances its reactivity in coupling reactions compared to its bromine, chlorine, and fluorine analogues . This makes it particularly valuable in synthetic chemistry for the formation of complex molecules.
Eigenschaften
Molekularformel |
C6H3ClINO3S |
|---|---|
Molekulargewicht |
331.52 g/mol |
IUPAC-Name |
2-formyl-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClINO3S/c7-13(11,12)5-1-4(3-10)9-6(8)2-5/h1-3H |
InChI-Schlüssel |
ANYHEECBDGIGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)I)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


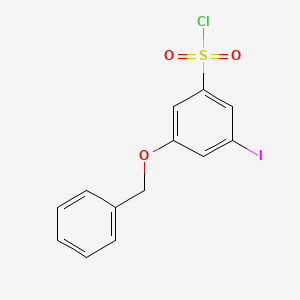
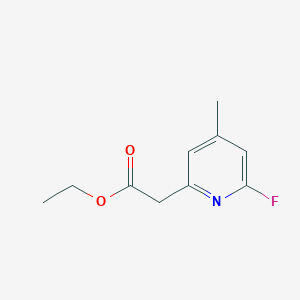

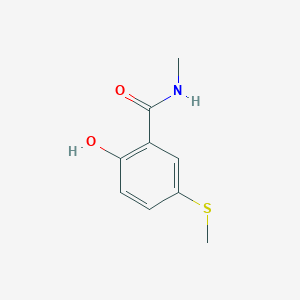
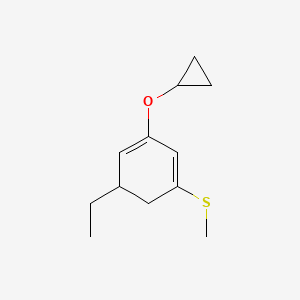

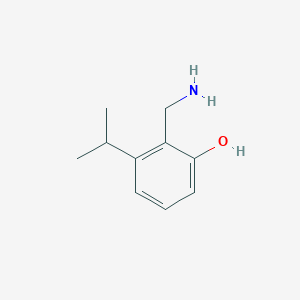
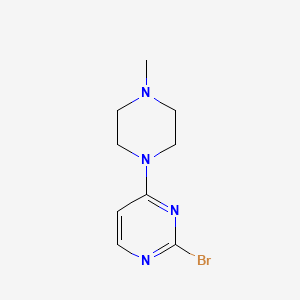
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
